molecular formula C12H12ClNO2S B1621055 2-Dimethylaminonaphthalene-6-sulfonyl chloride CAS No. 60151-27-1

2-Dimethylaminonaphthalene-6-sulfonyl chloride

Cat. No.: B1621055
CAS No.: 60151-27-1
M. Wt: 269.75 g/mol
InChI Key: QJKFMFKDDZRROW-UHFFFAOYSA-N
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Description

2-Dimethylaminonaphthalene-6-sulfonyl chloride is an organic compound with the molecular formula C12H12ClNO2S. It is a derivative of naphthalene, featuring a dimethylamino group at the 2-position and a sulfonyl chloride group at the 6-position. This compound is known for its utility in various chemical reactions and applications, particularly in the field of fluorescent labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminonaphthalene-6-sulfonyl chloride typically involves the sulfonation of 2-dimethylaminonaphthalene followed by chlorination. The process can be summarized as follows:

    Sulfonation: 2-Dimethylaminonaphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the 6-position.

    Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to convert the sulfonic acid group into a sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminonaphthalene-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Condensation Reactions: It can react with primary or secondary amines to form sulfonamide derivatives, which are useful in various applications.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, acetonitrile

    Catalysts: Pyridine, triethylamine

    Conditions: Typically carried out at room temperature or slightly elevated temperatures

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

2-Dimethylaminonaphthalene-6-sulfonyl chloride is widely used in scientific research due to its fluorescent properties. Some of its key applications include:

    Fluorescent Labeling: It is used as a reagent for fluorescent labeling of amines, amino acids, proteins, and phenols. This makes it valuable in biochemical assays and molecular biology studies.

    Protein Sequencing: The compound is employed in the dansyl chloride method for identifying N-terminal amino acids in peptides and proteins. This technique is crucial for protein sequencing and analysis.

    Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those requiring a sulfonyl chloride group for further functionalization.

Mechanism of Action

The mechanism of action of 2-Dimethylaminonaphthalene-6-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, particularly in the formation of sulfonamide and sulfonate derivatives. The fluorescent properties of the compound are due to the presence of the dimethylamino group, which enhances its ability to absorb and emit light.

Comparison with Similar Compounds

Similar Compounds

    5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride): Another fluorescent labeling reagent with similar applications in biochemistry and molecular biology.

    2-Naphthalenesulfonyl chloride: Lacks the dimethylamino group but is used in similar substitution reactions.

Uniqueness

2-Dimethylaminonaphthalene-6-sulfonyl chloride is unique due to the presence of both the dimethylamino group and the sulfonyl chloride group. This combination imparts both fluorescent properties and high reactivity, making it a versatile reagent in various chemical and biochemical applications.

Properties

IUPAC Name

6-(dimethylamino)naphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S/c1-14(2)11-5-3-10-8-12(17(13,15)16)6-4-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKFMFKDDZRROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376340
Record name 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60151-27-1
Record name 2-DIMETHYLAMINONAPHTHALENE-6-SULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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